molecular formula C38H42F2N2O7 B1678476 Paroxetine hydrochloride hemihydrate CAS No. 110429-35-1

Paroxetine hydrochloride hemihydrate

Cat. No.: B1678476
CAS No.: 110429-35-1
M. Wt: 676.7 g/mol
InChI Key: ZXJDTEDKPXHKJZ-HBQYTBQASA-N
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Biochemical Analysis

Biochemical Properties

Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .

Cellular Effects

This compound has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .

Transport and Distribution

This compound is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paroxetine can be synthesized through several methods. One common method involves the reaction of a piperidine derivative with a fluorophenyl compound. The process typically includes the following steps:

Industrial Production Methods: Industrial production of paroxetine often involves the use of advanced techniques such as hot-melt extrusion and three-dimensional printing. These methods ensure uniformity in the mass and dimensions of the tablets, as well as consistency in drug content and dissolution profile .

Chemical Reactions Analysis

Types of Reactions: Paroxetine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and modified paroxetine derivatives .

Scientific Research Applications

Paroxetine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .

Properties

CAS No.

110429-35-1

Molecular Formula

C38H42F2N2O7

Molecular Weight

676.7 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate

InChI

InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1

InChI Key

ZXJDTEDKPXHKJZ-HBQYTBQASA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O

Appearance

Solid powder

boiling_point

451.7±45.0

melting_point

120-138
Odorless off-white powder;  molecular weight: 374.84;  melting point: 120-138 °C /Hydrochloride hemihydrate/
129 - 131 °C

78246-49-8
110429-35-1

physical_description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64006-44-6 (maleate)
78246-49-8 (hydrochloride)
110429-35-1 (HCl hemihydrate)
72471-80-8 (acetate)

shelf_life

>3 years if stored properly

solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?

A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]

Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?

A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:

  • Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]
  • Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.
  • Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.

Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?

A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.

Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?

A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.

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